3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12FNO3S. It is a sulfonamide derivative, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the aniline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products effectively .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorine atom can be replaced by other functional groups
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Material science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 2-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The fluorine atom at the 3-position can enhance its stability and binding interactions compared to other positional isomers .
Properties
IUPAC Name |
3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTZSRAMSRGDGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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